3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Lipophilicity clogP Membrane Permeability

Generic substitution of shorter-chain dimethylsulfamoyl-benzimidazole analogs risks invalidating SAR due to >10-fold clogP variation. This N1-butyl derivative provides a distinct lipophilicity profile (clogP 3.52) and consistent topological PSA, enabling unambiguous attribution of cellular activity differences to permeability effects. • ΔclogP +1.24 over N1-methyl analog ensures hydrophobic pocket differentiation • Constant PSA vs. shorter-chain analogs isolates lipophilicity-driven permeability effects • ≥95% purity; supplied as a research building block for STS/CA inhibitor lead optimization

Molecular Formula C16H23N3O4S
Molecular Weight 353.44
CAS No. 744242-78-2
Cat. No. B3020600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
CAS744242-78-2
Molecular FormulaC16H23N3O4S
Molecular Weight353.44
Structural Identifiers
SMILESCCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCC(=O)O
InChIInChI=1S/C16H23N3O4S/c1-4-5-10-19-14-7-6-12(24(22,23)18(2)3)11-13(14)17-15(19)8-9-16(20)21/h6-7,11H,4-5,8-10H2,1-3H3,(H,20,21)
InChIKeyDAPIFPUVXQTHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-Butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic Acid (CAS 744242-78-2): A Differentiated Benzimidazole Scaffold for Targeted Probe & Drug Discovery


3-[1-Butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid (CAS 744242-78-2; molecular formula C₁₆H₂₃N₃O₄S; molecular weight 353.44 g/mol) is a synthetically derivatized benzimidazole-2-propanoic acid bearing a lipophilic N1‑butyl chain and an electron‑withdrawing C5‑dimethylsulfamoyl group . This scaffold inherits the benzimidazole‑2‑propanoic acid pharmacophore found in the immunomodulator procodazole (CAS 23249‑97‑0) while introducing substituents that markedly alter its physicochemical profile and target‑engagement potential . The compound is supplied as a research‑grade building block (typical purity ≥95%) and has been catalogued in authoritative small‑molecule databases including ChEBI and ChemSpider, establishing its identity as a discrete, tractable chemical entity for structure–activity relationship (SAR) exploration and lead‑optimization campaigns .

Why 3-[1-Butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic Acid Cannot Be Replaced by N1‑Methyl or N1‑Ethyl Analogs


Within the C5‑dimethylsulfamoyl benzimidazole‑2‑propanoic acid series, the N1‑alkyl substituent is a critical determinant of lipophilicity, conformational dynamics, and target‑complementarity. The commercially available N1‑methyl analog (CAS 733030‑45‑0) and the N1‑ethyl analog (CAS 730951‑13‑0; CHEBI:114895) share the same propanoic‑acid side‑chain and dimethylsulfamoyl pharmacophore but differ exclusively in the N1‑alkyl chain length . This single structural variable produces a >10‑fold difference in calculated n‑octanol/water partition coefficients (clogP), directly influencing membrane permeability, metabolic stability, and hydrophobic pocket occupancy . Generic substitution—simply ordering the cheapest “dimethylsulfamoyl‑benzimidazole‑propanoic acid” in stock—therefore risks introducing a compound with divergent pharmacokinetic and target‑binding properties, invalidating SAR hypotheses and wasting screening resources. The quantitative evidence below demonstrates that the N1‑butyl chain confers measurable, decision‑relevant differentiation that cannot be achieved by interchangeable use of shorter‑chain analogs .

3-[1-Butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic Acid: Quantitative Comparator-Based Evidence for Scientific Selection


N1‑Butyl Substitution Increases Calculated Lipophilicity (clogP) by >1 Log Unit Over the N1‑Methyl Analog

In silico prediction using the AlogP consensus method demonstrates a substantial lipophilicity advantage for the N1‑butyl derivative. The target compound (CAS 744242-78-2) exhibits a predicted AlogP of 3.52, whereas the N1‑methyl congener (CAS 733030-45-0) shows a predicted AlogP of 2.28, yielding a difference of +1.24 log units . This ΔclogP exceeds the typical threshold for meaningful passive-membrane-permeability improvement and places the compound closer to the optimal Lipinski range for CNS‑penetrant or intracellular‑target candidates [1].

Lipophilicity clogP Membrane Permeability Druglikeness

Boiling Point Elevation of ~60 °C Relative to the N1‑Methyl Congener Indicates Stronger Intermolecular Cohesion for Solid‑State Formulation

The predicted boiling point of the N1‑butyl compound (581.7 ± 56.0 °C at 760 mmHg) is approximately 60 °C higher than that of the N1‑methyl analog (predicted ~521 °C), reflecting stronger van der Waals interactions conferred by the extended alkyl chain . This thermal stability differential is relevant for researchers pursuing high‑temperature synthetic transformations, melt‑based formulation approaches, or differential scanning calorimetry (DSC) quality‑control protocols.

Thermal Stability Boiling Point Crystallinity Formulation

Predicted Polar Surface Area (PSA) Remains Constant at 106.7 Ų Across N1‑Alkyl Series, Preserving H‑Bond Capability While Tuning Lipophilicity

The predicted topological polar surface area (tPSA) of the N1‑butyl compound is 106.7 Ų, identical to the predicted tPSA of the N1‑ethyl analog (CHEBI:114895) [1]. This constancy indicates that the dimethylsulfamoyl and propanoic acid H‑bond donors/acceptors are not sterically occluded by the N1‑butyl substituent. Consequently, the lipophilicity gain (see Evidence Item 1) is achieved without sacrificing hydrogen‑bonding capacity—an orthogonal optimization that is difficult to realize with C5‑position modifications .

Polar Surface Area Hydrogen Bonding Oral Bioavailability SAR

N1‑Butyl Chain Extends Hydrophobic Reach Beyond the N1‑Ethyl Analog, Potentially Occupying a Deeper Lipophilic Sub‑Pocket in Steroid Sulfatase (STS)

The benzimidazole‑2‑propanoic acid scaffold has been explored as a steroid sulfatase (STS) inhibitor chemotype. Within this class, compounds bearing the dimethylsulfamoyl C5‑substituent have demonstrated STS inhibitory activity in the nanomolar range [1]. The N1‑butyl chain (4‑carbon) can probe a hydrophobic sub‑pocket that the N1‑ethyl analog (2‑carbon) cannot fully occupy, as inferred from STS active‑site modeling showing a lipophilic channel accommodating linear alkyl chains of up to four methylene units [2]. While direct head‑to‑head IC50 data for the N1‑butyl compound versus the N1‑ethyl compound are not publicly available, the chain‑length‑dependent STS inhibition trend has been documented for structurally analogous sulfamoylated benzimidazoles, where elongation from methyl to butyl improved potency by >3‑fold [2].

Steroid Sulfatase Hydrophobic Pocket SAR Endocrine Cancer

Predicted Density of 1.30 g/cm³ Enables Gravimetric Distinction from Procodazole (1.22 g/cm³) During Analytical Method Development

The predicted density of the target compound (1.30 ± 0.1 g/cm³) differs measurably from that of the unsubstituted parent scaffold procodazole (predicted ~1.22 g/cm³), a difference of approximately +6.6% . This density differential, combined with the distinct UV chromophore contributed by the dimethylsulfamoyl group (λmax ~265 nm, absent in procodazole), allows unambiguous identity confirmation via HPLC‑UV/RI or gas pycnometry, reducing the risk of mis‑identification during inventory management when both building blocks are present in the same laboratory [1].

Density Analytical QC HPLC Procurement Purity

High‑Impact Research & Industrial Application Scenarios for 3-[1-Butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic Acid


Steroid Sulfatase (STS) Inhibitor Lead Optimization for Hormone‑Dependent Breast Cancer

The combination of a dimethylsulfamoyl C5‑group (mimicking the sulfamate pharmacophore of clinical STS inhibitors such as Irosustat) with an N1‑butyl chain that accesses a deeper hydrophobic sub‑pocket makes this compound an advanced starting point for medicinal chemistry programs targeting STS in ER‑positive breast cancer. Researchers can use the N1‑butyl compound to probe the lipophilic tolerance of the STS active site, followed by systematic SAR expansion of the propanoic acid side‑chain, leveraging the quantitative lipophilicity and topological PSA data presented in Section 3 [1].

Carbonic Anhydrase Isoform‑Selectivity Profiling in Antitumor Drug Discovery

Procodazole, the unsubstituted parent scaffold, is a known carbonic anhydrase (CA) inhibitor with antitumor activity. The N1‑butyl‑C5‑dimethylsulfamoyl derivative offers enhanced lipophilicity (ΔAlogP +1.24 vs. N1‑methyl) without altering the polar surface area, enabling the exploration of isoform‑selective CA inhibition (e.g., CA IX/CA XII over CA I/CA II). The thermal stability data (Tb ~582 °C) further supports high‑temperature enzymatic assay formats (e.g., thermal shift assays) for hit‑to‑lead progression .

Cell‑Based Phenotypic Screening for Intracellular Targets Requiring Passive Membrane Permeation

With a predicted AlogP of 3.52—ideally positioned within the CNS‑druglike space—the N1‑butyl compound is well‑suited for cell‑based phenotypic screens where passive membrane permeability is rate‑limiting. Because the PSA remains constant relative to shorter‑chain analogs, researchers can attribute differences in cellular activity specifically to the lipophilicity‑driven permeability improvement, making this compound a valuable tool compound for validating intracellular target engagement in oncology or metabolic disease models .

Analytical Method Development and High‑Throughput Purification as a Physicochemically Distinguished Building Block

The compound's distinct density (1.30 g/cm³), unique UV chromophore (λmax ~265 nm), and elevated boiling point provide multiple orthogonal analytical handles for LC‑MS, HPLC‑UV, and gravimetric QC protocols. This makes the N1‑butyl‑C5‑dimethylsulfamoyl building block an excellent candidate for automated high‑throughput purification workflows and for use as a system‑suitability standard in medicinal chemistry laboratories that routinely handle multiple benzimidazole‑2‑propanoic acid derivatives .

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